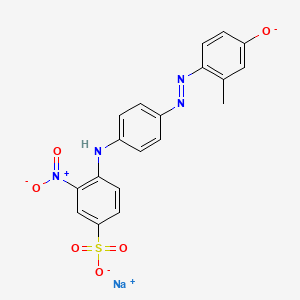

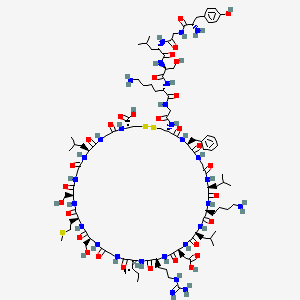

![molecular formula C7H13Cl2N3 B583006 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 157327-46-3](/img/structure/B583006.png)

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the molecular weight of 210.11 . It is a solid substance stored at room temperature . This compound is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H . This indicates that the compound consists of a pyrazolo[4,3-c]pyridine core with a methyl group attached .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been studied . These compounds have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .Physical and Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 210.11 .科学的研究の応用

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, closely related to the compound , is extensively utilized in the design of kinase inhibitors. This heterocyclic motif is favored due to its versatility in engaging with kinases through multiple binding modes, primarily targeting the hinge region of the kinase. The utilization of this scaffold in kinase inhibitors has been documented in numerous patents and peer-reviewed articles, highlighting its significance in drug development aimed at a wide range of kinase targets. This scaffold's ability to form hydrogen bond donor–acceptor pairs common among kinase inhibitors, particularly at the hinge region, underscores its utility in creating potent and selective kinase inhibitors (Wenglowsky, 2013).

Heterocyclic Compound Synthesis

In the realm of medicinal and pharmaceutical chemistry, the pyranopyrimidine core is recognized for its significant synthetic applications and bioavailability. The review on the synthesis pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds through one-pot multicomponent reactions using hybrid catalysts emphasizes the importance of this structure in drug development. This highlights the adaptability and broad applicability of such scaffolds in creating lead molecules for further pharmaceutical exploration (Parmar et al., 2023).

作用機序

- However, we can explore related compounds and infer potential targets. For instance, pyrazolo[3,4-b]pyridines (a closely related class) have been studied for their biological activities, including interactions with kinases and receptors .

- Without specific data on this compound, we can’t provide precise details. However, similar pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors .

Target of Action

Mode of Action

将来の方向性

特性

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWXVWLEPCPKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNCCC2=NN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1,3-diazabicyclo[3.2.0]hept-2-ene-7-carboxylic acid](/img/structure/B582924.png)